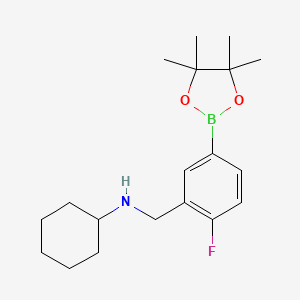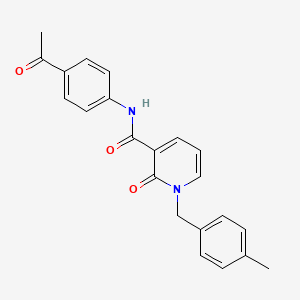![molecular formula C21H29N3O B2970069 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide CAS No. 946262-54-0](/img/structure/B2970069.png)
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide, commonly known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has a molecular formula of C20H28N2O. DMABN has been extensively studied for its various biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Alzheimer's Disease Research
The compound, under the derivative [18F]FDDNP, has been utilized in Alzheimer's disease research for its ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brain. This application is critical for the non-invasive diagnosis and monitoring of Alzheimer's progression, providing a significant advancement in understanding the disease's pathology and developing potential treatments (Shoghi-Jadid et al., 2002).
Structural Chemistry
Research in structural chemistry has focused on the properties and barriers to rotation around certain chemical bonds within related compounds. This includes studies on the structural properties of N,N-dialkylaminobenzamides, contributing to a deeper understanding of molecular dynamics and interactions. Such research aids in the design of more efficient and selective synthetic routes in organic chemistry (Karlsen et al., 2002).
Antimicrobial and Antifungal Applications
Compounds derived from or related to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide have shown promising antimicrobial and antifungal properties. This includes novel derivatives exhibiting significant antibacterial and antifungal activity, opening new avenues for the development of therapeutic agents against resistant strains of bacteria and fungi (Ghorab et al., 2017).
Nonlinear Optical Materials
The synthesis and investigation of related compounds have revealed their potential as nonlinear optical materials. This application is significant for the development of optical devices, including optical limiters, which are crucial for protecting sensitive photonic and electronic devices from damage by intense light sources (Rahulan et al., 2014).
Catalysis
Derivatives of this compound have been explored as catalysts in chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation reactions under base-free conditions. This highlights the compound's utility in enhancing reaction efficiencies and sustainability in synthetic chemistry (Liu et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-15-11-16(2)13-18(12-15)21(25)22-14-20(24(5)6)17-7-9-19(10-8-17)23(3)4/h7-13,20H,14H2,1-6H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZCNFYWQVVPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
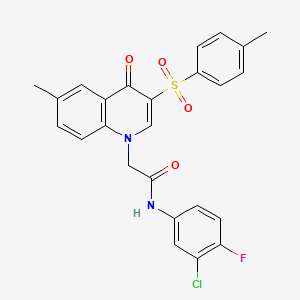
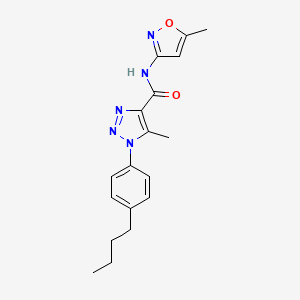
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

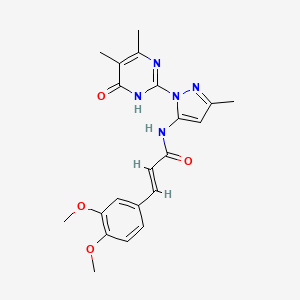

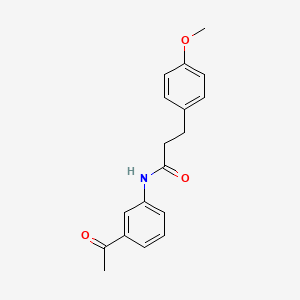
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)
![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)
